molecular formula C6H8N2 B565309 2-Amino-4-methylpyridine-d6 CAS No. 916979-09-4

2-Amino-4-methylpyridine-d6

Cat. No. B565309
CAS RN: 916979-09-4
M. Wt: 114.181
InChI Key: ORLGLBZRQYOWNA-RLTMCGQMSA-N
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Description

2-Amino-4-methylpyridine is a natural product found in Vachellia rigidula . It has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . It is a potent inhibitor of NOS2 (iNOS) in vitro and is used as a pharmaceutical intermediate .


Synthesis Analysis

2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) was synthesized by a slow evaporation solution growth method . The results of a micro-hardness analysis showed that the produced crystals are soft mechanically .


Molecular Structure Analysis

The structure and functional groups of 2-Amino-4-methylpyridinium 4-nitrophenolate 4-nitrophenol (2A4MPPP) crystal were determined by XRD, NMR, and FTIR studies . According to the single crystal XRD investigation, 2A4MPPP is a member of the orthorhombic crystal system with the Pna21 space group .


Chemical Reactions Analysis

The compound starts to melt at 98 °C and complete melting occurs at 103.3 °C . The dielectric experiments reveal the crystal’s poor dielectric constant and high-frequency dielectric loss .


Physical And Chemical Properties Analysis

The molecular formula of 2-Amino-4-methylpyridine is C6H8N2 and its molecular weight is 108.14 g/mol . The compound is thermally stable up to 120 °C .

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-4-methylpyridine and its derivatives serve as vital intermediates in pharmaceutical and chemical synthesis. For example, 2-Amino-6-bromopyridine, closely related to 2-Amino-4-methylpyridine, is synthesized from 2-amino-6-methylpyridine through multiple steps, including diazotization and bromation, showcasing its utility in creating complex molecules (Xu Liang, 2010).

Structural Analysis and Tautomerism

Research on 2-amino-4-methylpyridinium nitrate highlighted the significance of amino and imino forms in determining the ground-state structures of such compounds. This study utilized IR spectroscopy, X-ray crystallography, and density functional theory (DFT) to elucidate the structural preferences, underscoring the importance of tautomerism in understanding the properties of pyridine derivatives (Xingchen Yan et al., 2013).

Pharmacological Potential

2-Amino-4-methylpyridine has been investigated for its ability to inhibit the catalytic activity of inducible NO synthase (NOS II) both in vitro and in vivo, demonstrating potential therapeutic applications in conditions where modulation of NO synthesis is beneficial (W. S. Faraci et al., 1996).

Corrosion Inhibition

The compound has also been explored for its efficacy in inhibiting corrosion, particularly in mild steel in acidic environments. The study found that 2-amino-4-methylpyridine significantly increases the polarization resistance of mild steel, demonstrating its potential as a corrosion inhibitor, a property attributed to its adsorption behavior and interaction with metal surfaces (B. Mert et al., 2014).

Molecular and Crystal Structures

In-depth analyses of the molecular and crystal structures of 2-amino-4-methylpyridine derivatives have provided insights into their geometries, including observations of amine–imine tautomerism and the formation of hydrogen bonds, which contribute to the understanding of their chemical behavior and applications (K. S. S. Babu et al., 2014).

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It has been studied for its nonlinear optical (nlo) properties . The compound’s NLO behavior, such as chemical reactivity, HOMO–LUMO analysis, and electronic transitions, have been analyzed . These properties suggest that the compound may interact with its targets through electronic transitions, affecting their chemical reactivity.

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways.

Pharmacokinetics

It is known to be soluble in chloroform, ethyl acetate, and methanol , which may influence its bioavailability.

Result of Action

Its nlo properties suggest that it may influence electronic transitions and chemical reactivity at the molecular level .

Action Environment

The action of 2-Amino-4-methylpyridine-d6 may be influenced by environmental factors. For instance, it is recommended to be stored at 4°C , suggesting that temperature may affect its stability. Furthermore, its solubility in various solvents indicates that the compound’s action, efficacy, and stability may be influenced by the chemical environment.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is toxic if swallowed or in contact with skin .

properties

IUPAC Name

3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLGLBZRQYOWNA-RLTMCGQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676239
Record name 4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916979-09-4
Record name 4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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